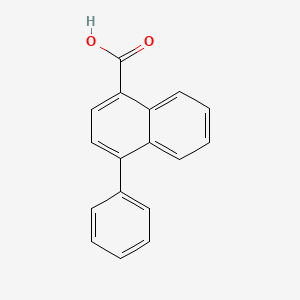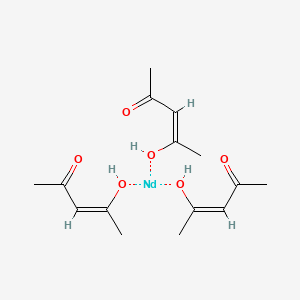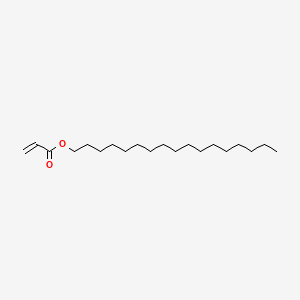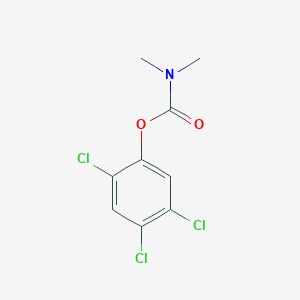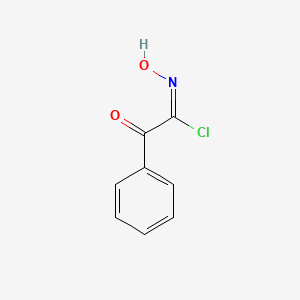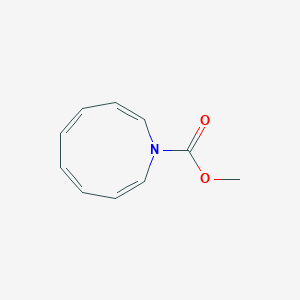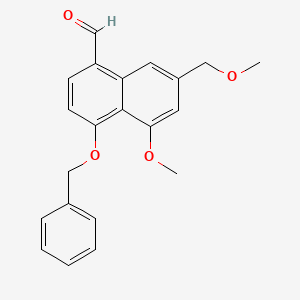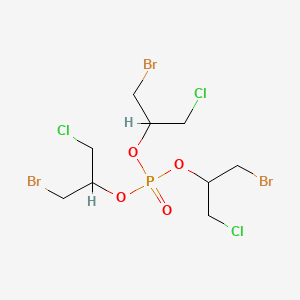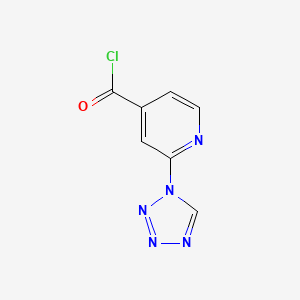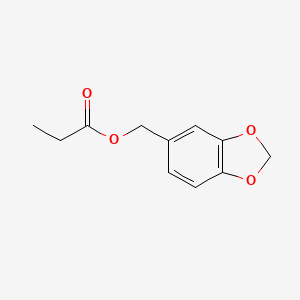
Benzo-1,3-dioxole-5-methanol propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo-1,3-dioxole-5-methanol propanoate is an organic compound with the molecular formula C11H12O4. It is known for its unique molecular structure, which includes a benzo-1,3-dioxole ring fused with a methanol propanoate group. This compound is a white to pale yellow solid with good stability and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo-1,3-dioxole-5-methanol propanoate can be synthesized through various synthetic routes. One common method involves the esterification of benzo-1,3-dioxole-5-methanol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo-1,3-dioxole-5-methanol propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzo-1,3-dioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzo-1,3-dioxole derivatives .
Scientific Research Applications
Benzo-1,3-dioxole-5-methanol propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of benzo-1,3-dioxole-5-methanol propanoate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound’s structure allows it to interact with microtubules, leading to the inhibition of tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo-1,3-dioxole core structure and exhibit similar chemical properties.
Benzo[d][1,2,5]thiadiazole derivatives: These compounds have a similar ring structure but include sulfur and nitrogen atoms.
Uniqueness
Benzo-1,3-dioxole-5-methanol propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its stability and solubility also make it a valuable compound for various applications .
Properties
CAS No. |
6890-26-2 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl propanoate |
InChI |
InChI=1S/C11H12O4/c1-2-11(12)13-6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3 |
InChI Key |
FVRCUNZJSLRIKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


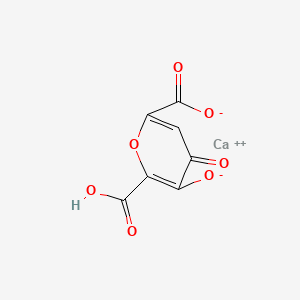
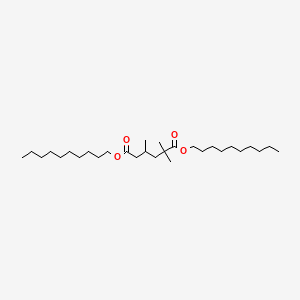
![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
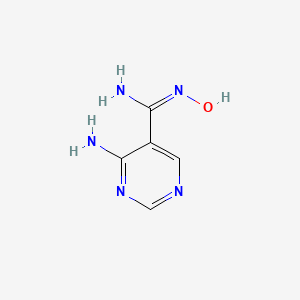
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
